d[Orn4,Orn8]VP -

d[Orn4,Orn8]VP

Catalog Number: EVT-10979940
CAS Number:
Molecular Formula: C45H64N12O11S2
Molecular Weight: 1013.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

d[Orn4,Orn8]VP is classified under peptide hormones and is specifically categorized as a nonapeptide. Its classification stems from its structural similarity to vasopressin, which consists of nine amino acids. The modifications made to the ornithine residues enhance its stability and receptor affinity, making it a subject of interest in drug design.

Synthesis Analysis

Methods and Technical Details

The synthesis of d[Orn4,Orn8]VP typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be summarized as follows:

  1. Preparation of the Solid Support: A resin is selected that will anchor the first amino acid.
  2. Coupling Reactions: Each amino acid is activated (usually with a coupling reagent) and added to the resin-bound peptide chain. For d[Orn4,Orn8]VP, special attention is given to the incorporation of ornithine at the specified positions.
  3. Cleavage and Purification: Once the full sequence is assembled, the peptide is cleaved from the resin using acidic conditions, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

This method allows for precise control over the peptide sequence and modifications, ensuring high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of d[Orn4,Orn8]VP can be represented as follows:

  • Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 290.37 g/mol
  • Structural Features: The compound features two ornithine residues positioned at the fourth and eighth positions of the peptide chain, which alters its interaction with vasopressin receptors.

The presence of these ornithine residues contributes to increased hydrophilicity and potential receptor binding affinity compared to native vasopressin.

Chemical Reactions Analysis

Reactions and Technical Details

d[Orn4,Orn8]VP can undergo various chemical reactions typical for peptides, including:

  • Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the peptide bond.
  • Oxidation: The presence of sulfur in its structure allows for potential oxidation reactions.
  • Receptor Binding: The primary biochemical reaction of interest is its binding to vasopressin receptors (V1a and V2), which mediates its physiological effects.

The kinetics of these reactions can be studied using techniques such as surface plasmon resonance (SPR) or radiolabeled binding assays.

Mechanism of Action

Process and Data

The mechanism of action for d[Orn4,Orn8]VP primarily involves its interaction with vasopressin receptors located in kidney tubules and vascular smooth muscle cells. Upon binding:

  1. Receptor Activation: The binding induces a conformational change in the receptor.
  2. Signal Transduction: This activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) production.
  3. Physiological Effects: The end result is increased water reabsorption in kidneys and vasoconstriction in blood vessels, leading to elevated blood pressure.

Studies have shown that modifications at positions 4 and 8 enhance receptor affinity and selectivity compared to natural vasopressin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water; limited solubility in organic solvents.
  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.

Chemical Properties

  • pH Stability Range: Effective stability between pH 4-7.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for peptides.

These properties are crucial for formulating d[Orn4,Orn8]VP into therapeutic agents.

Applications

Scientific Uses

d[Orn4,Orn8]VP has several notable applications in scientific research:

  1. Pharmacological Research: Used as a model compound for studying vasopressin receptor interactions and signaling pathways.
  2. Therapeutic Development: Investigated for potential use in treating conditions related to water retention disorders, such as diabetes insipidus or certain cardiovascular diseases.
  3. Biochemical Studies: Employed in studies aimed at understanding peptide hormone behavior and receptor pharmacology.

Properties

Product Name

d[Orn4,Orn8]VP

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-aminopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H64N12O11S2

Molecular Weight

1013.2 g/mol

InChI

InChI=1S/C45H64N12O11S2/c46-17-4-9-29(39(62)50-24-37(49)60)53-44(67)35-11-6-19-57(35)45(68)34-25-70-69-20-16-38(61)51-31(22-27-12-14-28(58)15-13-27)41(64)54-32(21-26-7-2-1-3-8-26)42(65)52-30(10-5-18-47)40(63)55-33(23-36(48)59)43(66)56-34/h1-3,7-8,12-15,29-35,58H,4-6,9-11,16-25,46-47H2,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,67)(H,54,64)(H,55,63)(H,56,66)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

NLYHQDXERCUYHP-POFDKVPJSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.